molecular formula C18H19N5O4S B10987287 methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10987287
M. Wt: 401.4 g/mol
InChI Key: WQTZGYAAYSWSKE-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, a triazole moiety, and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Triazole Moiety: The triazole ring can be introduced through a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.

    Phenoxyacetylation: The phenoxyacetyl group is introduced via an acylation reaction, typically using phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, often under mild heating and in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis.

Biology

In biological research, it is explored for its potential as a bioactive molecule, particularly in enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to interact with metal ions, potentially inhibiting metalloenzymes. The phenoxyacetyl group may enhance binding affinity to certain protein targets, while the thiazole ring can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(propan-2-yl)-2-({[3-(1H-1,2,4-triazol-1-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with a different triazole isomer.

    Ethyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The unique combination of the triazole, thiazole, and phenoxyacetyl groups in methyl 5-(propan-2-yl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate provides it with distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-[[2-[3-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N5O4S/c1-11(2)16-15(17(25)26-3)22-18(28-16)21-14(24)8-27-13-6-4-5-12(7-13)23-9-19-20-10-23/h4-7,9-11H,8H2,1-3H3,(H,21,22,24)

InChI Key

WQTZGYAAYSWSKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2)N3C=NN=C3)C(=O)OC

Origin of Product

United States

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